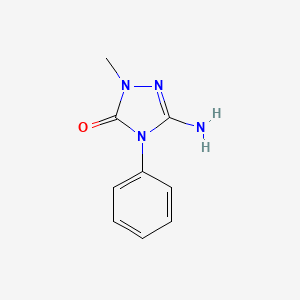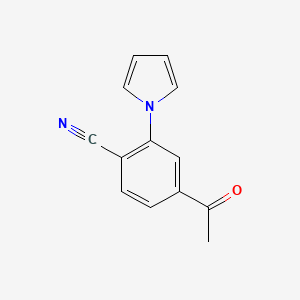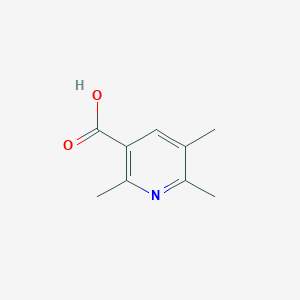![molecular formula C20H15FN4O B2968702 3-fluoro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide CAS No. 862810-31-9](/img/structure/B2968702.png)
3-fluoro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-fluoro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide” belongs to the class of imidazo[1,2-a]pyrimidines . Imidazo[1,2-a]pyrimidines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry .
Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on the specific conditions and reagents used. Imidazo[1,2-a]pyrimidines can undergo a variety of reactions, including functionalization via radical reactions .Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation for Peripheral Benzodiazepine Receptor Study
A study by Fookes et al. (2008) explored the synthesis and biological evaluation of fluoroethoxy and fluoropropoxy substituted compounds, including imidazo[1,2-a]pyridines, for studying peripheral benzodiazepine receptors (PBRs) using positron emission tomography (PET). These compounds demonstrated high in vitro affinity and selectivity for PBRs compared to central benzodiazepine receptors (CBRs), suggesting their potential utility in imaging agent evaluation for neurodegenerative disorders. The biodistribution studies in rats confirmed the suitability of these compounds for further exploration in the context of neurodegenerative disease research (Fookes et al., 2008).
Anticancer Profile of BRAF Inhibitors
The research conducted by Abdel‐Maksoud et al. (2019) focused on the synthesis of a new series of imidazo[2,1-b]thiazole derivatives containing 3-fluorophenyl at position 6 and a pyrimidine ring at position 5. These derivatives underwent in vitro cytotoxicity screening by NCI, showcasing significant activity against colon cancer and melanoma cell lines. Certain compounds exhibited superior activity compared to the positive control, sorafenib, especially against A375 and SK-MEL-28 cell lines. This highlights the potential of these compounds as anticancer agents, particularly as BRAF inhibitors (Abdel‐Maksoud, Ammar, & Oh, 2019).
Antimicrobial and Antiproliferative Activities
Fahim et al. (2021) investigated the synthesis of novel heterocyclic compounds, including imidazo[1,2-a]pyrimidines, through reactions involving enaminone and nitrogen nucleophiles. These compounds were evaluated for their antimicrobial and anticancer activities, with several showing significant effects against HepG2 and MCF-7 cell lines. The study indicates the potential of these synthesized compounds in antimicrobial and anticancer therapies, opening avenues for further research into their mechanism of action and therapeutic applications (Fahim, Tolan, Awad, & Ismael, 2021).
Mecanismo De Acción
Target of Action
Imidazo[1,2-a]pyridine cores, which are part of the compound’s structure, have been associated with a wide range of pharmacological activities .
Mode of Action
Derivatives of imidazo[1,2-a]pyridines have been shown to demonstrate different types of molecular mechanisms in the treatment of cancer such as induced cell cycle arrest at the g2/m phase suggesting inhibitory of tubulin polymerization, activation of caspase-3, and inhibition against pi3k/akt/mtor signaling pathway .
Biochemical Pathways
Imidazo[1,2-a]pyridine cores have been associated with a wide range of biological and pharmacological activities such as antiviral, antibacterial, antimicrobial, antiprotozoal, anti-inflammatory, and antipsychotics .
Pharmacokinetics
The wide range of pharmacological activities associated with imidazo[1,2-a]pyridine cores suggests that these compounds may have favorable pharmacokinetic properties .
Result of Action
Imidazo[1,2-a]pyridine derivatives have been shown to have anticancer activity and have been evaluated for their antiproliferative potential in breast cancer cells .
Action Environment
The synthesis of imidazo[1,2-a]pyridines has been achieved through various chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation , which suggests that the synthesis and stability of these compounds can be influenced by various environmental factors.
Direcciones Futuras
Imidazo[1,2-a]pyrimidines, including “3-fluoro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide”, may have potential for further development as therapeutic agents, given their wide range of applications in medicinal chemistry . Future research could explore new synthetic methodologies, structure-activity relationships, and potential biological targets.
Propiedades
IUPAC Name |
3-fluoro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4O/c1-13-6-7-14(18-12-25-9-3-8-22-20(25)24-18)11-17(13)23-19(26)15-4-2-5-16(21)10-15/h2-12H,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMJBJIQASVUDTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanesulfonamide](/img/structure/B2968624.png)
![2-(3-Methoxyphenyl)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2968626.png)

![(2Z)-6-bromo-2-[(2,5-difluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2968628.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2968631.png)
![8-Methyl-2-[(4-methylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2968632.png)
![2-(3-chlorobenzyl)-N-isobutyl-4-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2968635.png)
![5-((3,5-dimethylisoxazol-4-yl)methyl)-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2968637.png)

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-naphthamide](/img/structure/B2968641.png)
![Methyl 3-[(3-chloro-4-fluorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2968642.png)